molecular formula C10H11NO2 B11912600 3-(2-hydroxyethyl)-1H-indol-6-ol

3-(2-hydroxyethyl)-1H-indol-6-ol

Cat. No.: B11912600
M. Wt: 177.20 g/mol
InChI Key: KCNFVDIFIIPTRM-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1H-indol-6-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the alkylation of indole with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group at the 3-position of the indole ring. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Another method involves the reduction of 3-(2-nitroethyl)-1H-indol-6-ol using a reducing agent such as palladium on carbon in the presence of hydrogen gas. This reduction step converts the nitro group to a hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1H-indol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(2-carboxyethyl)-1H-indol-6-ol.

    Reduction: 3-(2-aminoethyl)-1H-indol-6-ol.

    Substitution: 3-(2-chloroethyl)-1H-indol-6-ol.

Scientific Research Applications

3-(2-hydroxyethyl)-1H-indol-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyethyl)-1H-quinoline-2,4-dione
  • Diethanolamine
  • 3-(2-hydroxyethylamino)quinoline-2,4-dione

Uniqueness

3-(2-hydroxyethyl)-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of indole with the reactivity of the hydroxyethyl group, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological research.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1H-indol-6-ol

InChI

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-5-8(13)1-2-9(7)10/h1-2,5-6,11-13H,3-4H2

InChI Key

KCNFVDIFIIPTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCO

Origin of Product

United States

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